molecular formula C5H14ClNO2 B2534394 2-Aminopentane-1,5-diol hydrochloride CAS No. 21926-01-2; 2408957-37-7

2-Aminopentane-1,5-diol hydrochloride

Cat. No.: B2534394
CAS No.: 21926-01-2; 2408957-37-7
M. Wt: 155.62
InChI Key: FJUQDCLIHFYKSL-UHFFFAOYSA-N
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Description

2-Aminopentane-1,5-diol hydrochloride is an organic compound with the molecular formula C5H14ClNO2 It is a derivative of 2-aminopentane-1,5-diol, where the amino group is protonated to form a hydrochloride salt

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-aminopentane-1,5-diol hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with the selection of an appropriate starting material, such as 2-aminopentane-1,5-diol.

    Reaction with Hydrochloric Acid: The starting material is reacted with hydrochloric acid to form the hydrochloride salt. This reaction is typically carried out in an aqueous solution at room temperature.

    Purification: The resulting product is purified through recrystallization or other suitable methods to obtain the desired compound in high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions. The process may be optimized for higher yields and cost-effectiveness, with considerations for safety and environmental impact.

Chemical Reactions Analysis

Types of Reactions: 2-Aminopentane-1,5-diol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine products.

Scientific Research Applications

2-Aminopentane-1,5-diol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-aminopentane-1,5-diol hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. The compound may also participate in enzymatic reactions, affecting metabolic pathways and cellular processes.

Comparison with Similar Compounds

    2-Aminopentane-1,5-diol: The parent compound without the hydrochloride salt.

    2-Aminopentane: A simpler amine derivative with similar structural features.

    1,5-Pentanediol: A diol compound with similar hydroxyl groups but lacking the amino group.

Uniqueness: 2-Aminopentane-1,5-diol hydrochloride is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and potential biological activity. The hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

CAS No.

21926-01-2; 2408957-37-7

Molecular Formula

C5H14ClNO2

Molecular Weight

155.62

IUPAC Name

2-aminopentane-1,5-diol;hydrochloride

InChI

InChI=1S/C5H13NO2.ClH/c6-5(4-8)2-1-3-7;/h5,7-8H,1-4,6H2;1H

InChI Key

FJUQDCLIHFYKSL-UHFFFAOYSA-N

SMILES

C(CC(CO)N)CO.Cl

solubility

not available

Origin of Product

United States

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